molecular formula C13H14N2O4S B12977059 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B12977059
M. Wt: 294.33 g/mol
InChI Key: SJUJRVMXTWKHJC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of a dioxidotetrahydrothiophene ring and a benzimidazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazoles .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-8-14-11-6-9(13(16)17)2-3-12(11)15(8)10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,16,17)

InChI Key

SJUJRVMXTWKHJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCS(=O)(=O)C3)C=CC(=C2)C(=O)O

Origin of Product

United States

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